Methyl 5-(2-methylpropyl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
Description
Methyl 5-(2-methylpropyl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methylpropyl group, a carboxylate ester, and a triazolopyridine-linked butanoyl amino group. This structure integrates multiple pharmacophores:
- Thiazole ring: Known for its role in medicinal chemistry due to hydrogen-bonding and π-π stacking interactions.
- Triazolopyridine moiety: A fused bicyclic system often associated with kinase inhibition and receptor modulation .
- Butanoyl amino linker: Enhances solubility and influences pharmacokinetics.
Its molecular complexity implies synthetic challenges, likely requiring multi-step coupling reactions and purification protocols.
Properties
Molecular Formula |
C19H23N5O3S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H23N5O3S/c1-12(2)11-13-17(18(26)27-3)21-19(28-13)20-16(25)9-6-8-15-23-22-14-7-4-5-10-24(14)15/h4-5,7,10,12H,6,8-9,11H2,1-3H3,(H,20,21,25) |
InChI Key |
GIPLKYBOTLZUOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CCCC2=NN=C3N2C=CC=C3)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 5-(2-methylpropyl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₈H₂₃N₅O₃S and a molecular weight of approximately 401.5 g/mol. Its structure features a thiazole ring and a triazole moiety, which are known to contribute to various biological activities.
Research indicates that compounds containing triazolo and thiazole functionalities often exhibit inhibitory effects on specific kinases involved in cell signaling pathways. For instance, the compound may act as an inhibitor of the p38 mitogen-activated protein kinase (p38 MAPK), which plays a crucial role in inflammatory responses and cellular stress responses .
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar to this compound. For example:
- Inhibition of Tumor Growth : In vitro studies demonstrated that related triazolo compounds inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Mechanistic Insights : The compound may modulate the TGF-β signaling pathway by inhibiting ALK5 kinase activity, which is implicated in cancer progression and fibrosis .
Anti-inflammatory Effects
The p38 MAPK pathway is also associated with inflammatory processes. By inhibiting this pathway, the compound could potentially reduce inflammation-related diseases. Case studies have shown that similar thiazole derivatives exhibit significant anti-inflammatory effects in animal models by decreasing pro-inflammatory cytokine production.
Data Tables
| Biological Activity | IC50 Value (nM) | Reference |
|---|---|---|
| p38 MAPK Inhibition | 1240 - 3370 | |
| ALK5 Inhibition | 7.68 - 13.70 | |
| Anticancer Activity | Varies by Cell Line |
Case Studies
- Study on Cancer Cell Lines :
- A study evaluated the effects of related compounds on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value around 500 nM.
- Inflammation Model :
- In a mouse model of arthritis, administration of similar thiazole derivatives resulted in reduced paw swelling and lower levels of inflammatory markers such as TNF-alpha and IL-6.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related compounds from the evidence:
Key Differences
Core Heterocycles: The target compound’s thiazole-triazolopyridine hybrid contrasts with the pyrazole-benzothiazole in ’s compound . Compared to the triazolopyridine-benzamide in , the target lacks aromatic carboxamide groups but includes a thiazole carboxylate, which may improve membrane permeability.
Pharmacokinetic Properties :
- The carboxylate ester in the target compound likely enhances oral bioavailability compared to ’s carbamoyl group, which may require metabolic activation.
- The benzothiazole in ’s compound is associated with higher logP values (lipophilicity), favoring blood-brain barrier penetration .
Biological Targets :
- Triazolopyridine derivatives (target and ) are often kinase inhibitors (e.g., JAK2, ALK), while benzothiazoles () are linked to antimicrobial activity .
Stability and Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
